Isocyanuric Acid (S,S,S)-Triglycidyl Ester

Overview

Description

Isocyanuric acid is a white crystalline powder that is used in the synthesis of many organic compounds . It’s a triazine derivative and has three carbonyl groups attached to a nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds often involves esterification reactions . For example, sucrose esters are obtained by esterifying sucrose with edible fatty acids . The degree of esterification can be varied to obtain different properties .Molecular Structure Analysis

Isocyanuric acid has a 1,3,5-triazine skeleton, which means it has a six-membered ring with three carbon atoms and three nitrogen atoms . The exact structure of “Isocyanuric Acid (S,S,S)-Triglycidyl Ester” would depend on the nature of the ester groups attached to it.Chemical Reactions Analysis

Esterification is a common reaction involving carboxylic acids and alcohols . The reaction is often mediated by a catalyst and results in the formation of an ester and water .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, sucrose esters, which are structurally similar to “Isocyanuric Acid (S,S,S)-Triglycidyl Ester”, have a wide range of HLB values, indicating their varying degrees of hydrophilicity and lipophilicity .Scientific Research Applications

Flame Retardancy and Polyolefines

Isocyanuric Acid (S,S,S)-Triglycidyl Ester, also known as Triglycidyl Isocyanurate (TGIC), demonstrates significant utility as a flame retardant, particularly in polyolefines. A study by Chirico et al. (1993) showed that adducts based on TGIC and phosphoric or boric acid act as effective flame retardants and thermostabilizing agents in polypropylene, with phosphoric acid adducts exhibiting superior behavior (Chirico et al., 1993).

Synthesis Processes

Tang Yang (2004) described a synthesis process for TGIC, emphasizing its high yield and minimal water pollution. This process involves a two-step reaction with epichlorohydrin and cyanuric acid, indicating the chemical's efficient production for industrial applications (Tang Yang, 2004).

Thermal Behavior and Pyrolysis Studies

TGIC's interaction with acids like orthophosphoric or polyphosphoric acid results in polycondensates useful as flame-retardant additives. Audisio et al. (1987) investigated these interactions through thermogravimetry and pyrolysis, providing insight into TGIC's potential in enhancing material safety (Audisio et al., 1987).

Diastereomer Properties

Vargha (2007) explored the binary solid–liquid phase diagram of TGIC's diastereomer racemates, demonstrating their distinct crystalline structures and eutectic properties. This study highlights the substance's diverse structural possibilities, influencing its applications in various industrial contexts (Vargha, 2007).

Microencapsulation for Coatings

Zhao et al. (2014) conducted a study on the microencapsulation of TGIC for use in UV and thermal dual-cured coatings. This research demonstrates TGIC's versatility and potential in developing advanced coating technologies (Zhao et al., 2014).

Collagen Modification

A 2015 study by Jia explored using TGIC for crosslinking porcine acellular dermal matrix, enhancing the material's physicochemical properties. This application signifies TGIC's potential in biomedical material engineering (Jia, 2015).

Future Directions

Mechanism of Action

Target of Action

It’s known that esters, in general, can interact with various biological molecules, including proteins and enzymes, which could potentially be the targets of this compound .

Mode of Action

It’s known that esters can undergo hydrolysis in the presence of water or enzymes, leading to the formation of an alcohol and a carboxylic acid or its salt . This reaction could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Given the potential for esters to interact with proteins and enzymes, it’s plausible that this compound could affect various biochemical pathways depending on the specific targets it interacts with .

Pharmacokinetics

Esters are generally known to be well absorbed in the gastrointestinal tract, and they can be widely distributed throughout the body due to their lipophilic nature . The metabolism of esters typically involves hydrolysis, leading to the formation of an alcohol and a carboxylic acid or its salt . These metabolites can then be further metabolized or excreted from the body.

Result of Action

The hydrolysis of esters can lead to changes in the structure and function of target molecules, potentially affecting cellular processes .

Action Environment

The action, efficacy, and stability of Isocyanuric Acid (S,S,S)-Triglycidyl Ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of ester hydrolysis, with the reaction typically being faster in acidic or alkaline conditions . Temperature can also affect the rate of this reaction, as well as the stability of the compound .

properties

IUPAC Name |

2,4,6-tris[[(2S)-oxiran-2-yl]methoxy]-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c1-7(16-1)4-19-10-13-11(20-5-8-2-17-8)15-12(14-10)21-6-9-3-18-9/h7-9H,1-6H2/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPURQSRCDKZNX-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=NC(=NC(=N2)OCC3CO3)OCC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)COC2=NC(=NC(=N2)OC[C@@H]3CO3)OC[C@@H]4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isocyanuric Acid (S,S,S)-Triglycidyl Ester | |

CAS RN |

240408-81-5 | |

| Record name | Isocyanuric Acid (S,S,S)-Triglycidyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Dimethyl-2-azaspiro[3.3]heptane](/img/structure/B1433753.png)

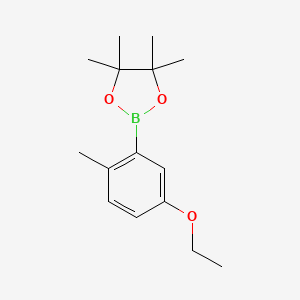

![N-Isobutyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1433756.png)